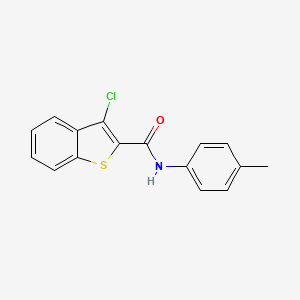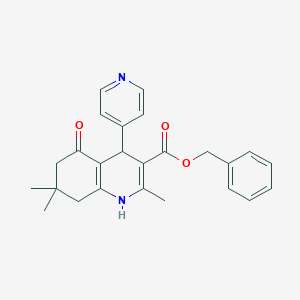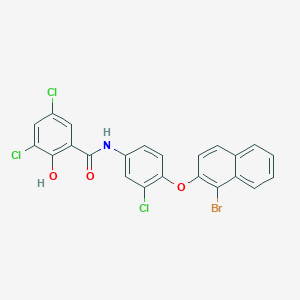![molecular formula C17H20N10O5 B11109608 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11109608.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIETHYLAMINO)METHYL]-N’-[(E)-(4-HYDROXY-3-NITROPHENYL)METHYLENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIETHYLAMINO)METHYL]-N’-[(E)-(4-HYDROXY-3-NITROPHENYL)METHYLENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the triazole moiety, and finally, the attachment of the diethylamino and nitrophenyl groups. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIETHYLAMINO)METHYL]-N’-[(E)-(4-HYDROXY-3-NITROPHENYL)METHYLENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amino-substituted triazoles.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may exhibit various biological activities, such as antimicrobial, antifungal, or anticancer properties. It can be used in studies to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound’s potential as a drug candidate can be explored. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, and sensors.
作用機序
The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIETHYLAMINO)METHYL]-N’-[(E)-(4-HYDROXY-3-NITROPHENYL)METHYLENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships can provide insights into its mode of action.
類似化合物との比較
Similar Compounds
- 1H-1,2,3-Triazole derivatives
- Oxadiazole derivatives
- Hydrazide derivatives
Uniqueness
Compared to similar compounds, 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIETHYLAMINO)METHYL]-N’-[(E)-(4-HYDROXY-3-NITROPHENYL)METHYLENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
特性
分子式 |
C17H20N10O5 |
|---|---|
分子量 |
444.4 g/mol |
IUPAC名 |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C17H20N10O5/c1-3-25(4-2)9-12-14(20-24-26(12)16-15(18)22-32-23-16)17(29)21-19-8-10-5-6-13(28)11(7-10)27(30)31/h5-8,28H,3-4,9H2,1-2H3,(H2,18,22)(H,21,29)/b19-8+ |
InChIキー |
VGKPNXCVJIKQGM-UFWORHAWSA-N |
異性体SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC(=C(C=C3)O)[N+](=O)[O-] |
正規SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-fluorophenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11109525.png)
![N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B11109528.png)
![6-[(E)-({[(2,6-dibromo-4-methylphenyl)amino]acetyl}hydrazono)methyl]-2,3-dimethoxybenzoic acid](/img/structure/B11109534.png)

![4-methyl-N-{6-methyl-3-[(4-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11109552.png)
![N,N'-bis{3-[(3,4-dimethylphenyl)carbonyl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B11109553.png)
![3-[[(2-Methoxyethyl)(2-methyl-1-oxopropyl)amino]methyl]phenyl 3-(trifluoromethyl)benzenesulfonate](/img/structure/B11109558.png)

![{(4Z)-4-[(3,3-dimethyl-1-phenoxybutan-2-yl)imino]-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}acetonitrile](/img/structure/B11109574.png)
![2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-indol-3-yl)ethyl]imino}methyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11109583.png)
![3-[4-(Dimethylamino)phenyl]-1,5-di(naphthalen-2-yl)pentane-1,5-dione](/img/structure/B11109584.png)
![methyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalaninate](/img/structure/B11109588.png)
![2-chloro-N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11109604.png)

